5-BRomo-2-methylbenzenesulfonyl fluoride
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Overview
Description
5-Bromo-2-methylbenzenesulfonyl fluoride is a chemical compound that has garnered significant attention in various fields of research due to its unique properties and potential applications. This compound is characterized by the presence of a bromine atom, a methyl group, and a sulfonyl fluoride group attached to a benzene ring. Its molecular formula is C7H6BrFO2S, and it has a molecular weight of 253.09 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methylbenzenesulfonyl fluoride typically involves the sulfonylation of 5-bromo-2-methylbenzenesulfonyl chloride with fluoride sources. One common method includes the reaction of 5-bromo-2-methylbenzenesulfonyl chloride with potassium fluoride in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methylbenzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The bromine atom can participate in oxidation and reduction reactions, leading to the formation of different products.
Click Chemistry: This compound is known to participate in SuFEx (Sulfur Fluoride Exchange) click chemistry, where the sulfonyl fluoride group reacts with nucleophiles to form stable sulfur-nucleophile bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Acetonitrile, dichloromethane
Catalysts: Palladium catalysts for certain coupling reactions
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Thioethers: Formed by the reaction with thiols
Scientific Research Applications
5-Bromo-2-methylbenzenesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in SuFEx click chemistry for the formation of stable sulfur-nucleophile bonds.
Biology: Employed in the modification of biomolecules such as proteins and nucleic acids, facilitating the study of biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methylbenzenesulfonyl fluoride in SuFEx click chemistry involves the nucleophilic attack on the sulfur atom of the sulfonyl fluoride group. This leads to the displacement of the fluoride ion and the formation of a new sulfur-nucleophile bond. The compound’s reactivity is attributed to the electron-withdrawing effects of the sulfonyl and fluoride groups, which make the sulfur atom highly electrophilic.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxybenzenesulfonyl fluoride
- 5-Bromo-2-chlorobenzenesulfonyl fluoride
- 5-Bromo-2-fluorobenzenesulfonyl fluoride
Uniqueness
5-Bromo-2-methylbenzenesulfonyl fluoride is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This compound’s specific combination of functional groups makes it particularly suitable for SuFEx click chemistry, providing a versatile tool for the synthesis of complex molecules and the modification of biomolecules.
Properties
IUPAC Name |
5-bromo-2-methylbenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOQIUNFKBJTEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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